molecular formula C22H18ClNO2 B3640843 N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide

N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B3640843
M. Wt: 363.8 g/mol
InChI Key: SNGNTEMBGPXKNC-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives Xanthene derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and phthalic anhydride, under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene core with an appropriate amine, such as 2-(3-chlorophenyl)ethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a potential candidate for drug development and biological studies.

    Medicine: The compound’s potential therapeutic properties can be explored for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial proteins, exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

    Xanthene Derivatives: Compounds like fluorescein and eosin, which also contain the xanthene core, but with different substituents and functional groups.

    Carboxamide Derivatives: Compounds like N-phenyl-9H-xanthene-9-carboxamide, which have a similar carboxamide group but different substituents on the phenyl ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of the xanthene core, carboxamide group, and 3-chlorophenyl ethyl substituent

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various chemical reactions and exhibit diverse biological activities. Further research and development can unlock its full potential and lead to new discoveries and innovations in multiple scientific disciplines.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO2/c23-16-7-5-6-15(14-16)12-13-24-22(25)21-17-8-1-3-10-19(17)26-20-11-4-2-9-18(20)21/h1-11,14,21H,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGNTEMBGPXKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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